molecular formula C22H25N3O4S B3297577 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide CAS No. 895803-20-0

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide

Cat. No. B3297577
CAS RN: 895803-20-0
M. Wt: 427.5 g/mol
InChI Key: NHTCFLVZCNVJTF-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as EPTB and is known for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of EPTB is not fully understood. However, it is believed to inhibit the activity of a protein called Hsp90, which is involved in the regulation of various cellular processes. By inhibiting Hsp90, EPTB may disrupt the function of cancer cells and induce cell death.
Biochemical and Physiological Effects:
EPTB has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has also been shown to induce apoptosis, or programmed cell death, in cancer cells. EPTB has also been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using EPTB in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. Additionally, EPTB has been shown to be effective in inhibiting the growth of various cancer cell lines, making it a promising candidate for further research. However, one limitation of using EPTB in lab experiments is that its potential therapeutic applications have not yet been fully explored.

Future Directions

There are several future directions for research on EPTB. One area of interest is the development of EPTB derivatives that may have greater efficacy or fewer side effects than the original compound. Additionally, further research is needed to fully understand the mechanism of action of EPTB and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of EPTB in humans.

Scientific Research Applications

EPTB has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. EPTB has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-6-29-21-11-10-19(23-24-21)17-8-7-9-18(13-17)25-30(26,27)20-12-14(2)22(28-5)16(4)15(20)3/h7-13,25H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTCFLVZCNVJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C(=C(C(=C3)C)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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